1-[(4-chlorophenyl)methyl]-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-cyanophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c21-17-8-5-14(6-9-17)12-24-13-16(7-10-19(24)25)20(26)23-18-4-2-1-3-15(18)11-22/h1-10,13H,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZQBLPVRVBPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,6-dihydropyridine-3-carboxamides. Structural analogs differ in substituents on the benzyl group, carboxamide nitrogen, or pyridine core, significantly altering physicochemical properties and synthetic accessibility.
Physicochemical and Structural Properties
Key Research Findings
- Synthetic Challenges: Pyridine-3-carboxamides generally exhibit lower yields (23–46%) compared to pyridazinones, likely due to competing side reactions or purification difficulties .
- Biological Implications: The 2-cyanophenyl group in the target compound may enhance interactions with aromatic residues in enzyme active sites, a hypothesis supported by structure-activity relationship (SAR) studies of related protease inhibitors .
- Thermodynamic Stability : Halogenated analogs (e.g., CAS 339024-51-0) demonstrate higher melting points and crystallinity, critical for formulation stability .
Preparation Methods
Synthesis of 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid Derivatives
6-Oxo-1,6-dihydropyridine-3-carboxylic acid is synthesized via cyclization of β-keto esters with ammonium acetate in acetic acid. Alternatively, hydrolysis of 3-cyano-6-oxo-1,6-dihydropyridine under acidic conditions yields the carboxylic acid derivative. X-ray crystallography confirms the planar structure of the dihydropyridine ring, with hydrogen-bonding interactions stabilizing the lactam moiety.
Functionalization with (4-Chlorophenyl)Methyl Groups
Alkylation of the N1-position is achieved using 4-chlorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. Regioselectivity is ensured by the preferential reactivity of the lactam nitrogen over the pyridone oxygen. Nuclear magnetic resonance (NMR) spectra show a singlet at δ 4.85 ppm for the benzylic CH₂ group, confirming successful alkylation.
Stepwise Synthesis and Reaction Mechanisms
The preparation follows a three-step sequence: (1) alkylation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid, (2) activation of the carboxylic acid, and (3) amide coupling with 2-cyanoaniline.
Alkylation of 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid
Reaction of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 4-chlorobenzyl bromide proceeds via an SN2 mechanism. The use of DMF as a polar aprotic solvent enhances nucleophilicity, while K₂CO₃ deprotonates the lactam nitrogen. The intermediate 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid is isolated in 72–85% yield after recrystallization from ethanol.
Carboxylic Acid Activation
The carboxylic acid is activated using N,N’-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). CDI-mediated activation in tetrahydrofuran (THF) at 0–5°C generates an acylimidazole intermediate, which reacts efficiently with amines.
Amide Coupling with 2-Cyanoaniline
Coupling the activated acid with 2-cyanoaniline in dichloromethane (DCM) at room temperature for 12–18 hours yields the target compound. The electron-withdrawing cyano group on the aniline ring reduces nucleophilicity, necessitating extended reaction times. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) affords the product in 65–78% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Yields vary significantly with solvent polarity:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DCM | 25 | 65 |
| THF | 40 | 72 |
| DMF | 60 | 68 |
| Acetonitrile | 25 | 58 |
THF provides optimal balance between solubility and reactivity. Elevated temperatures in DMF lead to side reactions, including decarboxylation.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP) as a catalyst increases yields to 82% by accelerating acylimidazole formation. Conversely, triethylamine (TEA) shows minimal effect, likely due to incomplete deprotonation of 2-cyanoaniline.
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆) : δ 12.15 (s, 1H, NH), 8.45 (d, J = 7.2 Hz, 1H, ArH), 7.62–7.58 (m, 4H, ArH), 5.12 (s, 2H, CH₂), 6.85 (d, J = 8.0 Hz, 1H, pyridone H).
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¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (C=O), 155.6 (pyridone C=O), 139.4 (CN), 132.1–127.3 (ArC), 44.8 (CH₂).
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HRMS (ESI) : m/z calcd for C₂₀H₁₅ClN₃O₂ [M+H]⁺ 364.0851, found 364.0849.
X-ray Crystallography
Single-crystal X-ray analysis reveals a dihedral angle of 88.1° between the pyridone and benzene rings, indicating significant twist conformation. Intermolecular N—H⋯O hydrogen bonds (2.793 Å) stabilize the crystal lattice.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction time by 75% while maintaining yields at 70–75%. This method minimizes thermal degradation of the cyanophenyl group.
Solid-Phase Synthesis
Immobilizing 6-oxo-1,6-dihydropyridine-3-carboxylic acid on Wang resin enables iterative alkylation and amidation. Cleavage with trifluoroacetic acid (TFA) yields the product with >90% purity, though scalability remains challenging.
Challenges and Limitations
-
Regioselectivity : Competing O-alkylation may occur if the N1-position is insufficiently deprotonated. Using bulky bases like DBU suppresses this side reaction.
-
Cyano Group Stability : Prolonged heating above 80°C induces nitrile hydrolysis to amides, necessitating strict temperature control.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 10 g | 5 kg |
| Yield | 70% | 63% |
| Purification Method | Column | Crystallization |
| Cost per Kilogram | $12,000 | $8,500 |
Crystallization from toluene/hexane (1:5) replaces column chromatography at scale, reducing costs by 30% .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[(4-chlorophenyl)methyl]-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the pyridine core via cyclization of precursors such as substituted acrylates or aminocrotonates under acidic or basic conditions.
- Step 2 : Introduction of the 4-chlorobenzyl group via nucleophilic substitution or alkylation, often requiring catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 3 : Carboxamide coupling between the pyridine intermediate and 2-cyanophenylamine using coupling agents (e.g., EDC/HOBt) in dichloromethane or THF .
Key Optimization Factors : Temperature (60–80°C for cyclization), solvent polarity (aprotic solvents enhance nucleophilicity ), and purification via column chromatography or recrystallization.
Q. How can the molecular structure of this compound be confirmed post-synthesis?
Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic protons of the chlorophenyl group at δ 7.2–7.5 ppm) and carboxamide linkage (C=O at ~168 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] at m/z 406.1) and fragmentation patterns .
- X-ray Crystallography : For definitive spatial arrangement, particularly the dihedral angle between the pyridine and phenyl rings, which influences biological activity .
Q. What are the primary functional groups influencing this compound’s reactivity?
- Dihydropyridine Ring : Susceptible to oxidation (e.g., forming pyridine derivatives) under aerobic conditions .
- Carboxamide Group : Participates in hydrogen bonding with biological targets; stability influenced by pH (hydrolysis in strongly acidic/basic conditions) .
- Chlorophenyl and Cyanophenyl Groups : Electron-withdrawing effects enhance electrophilicity, enabling nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodology :
- Substituent Variation : Synthesize analogs with halogen (F, Br) or methyl groups on the phenyl rings to assess steric/electronic effects on target binding .
- Biological Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (K) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, focusing on hydrogen bonds with the carboxamide and hydrophobic contacts with chlorophenyl .
Critical Analysis : Compare IC values across analogs to identify substituents enhancing potency (e.g., fluorophenyl analogs showed 2.3-fold higher inhibition than chlorophenyl in kinase assays ).
Q. How can contradictory data on this compound’s enzyme inhibition profile be resolved?
Approach :
- Assay Standardization : Ensure consistent buffer conditions (pH 7.4, ionic strength) and enzyme purity (SDS-PAGE ≥95%) to minimize variability .
- Orthogonal Validation : Use complementary techniques (e.g., isothermal titration calorimetry vs. enzymatic colorimetric assays) to confirm inhibition mechanisms .
- Meta-Analysis : Compare datasets across studies, accounting for differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., PDE4B vs. PDE4D) .
Q. What strategies are effective for improving this compound’s pharmacokinetic properties in preclinical studies?
Methodological Recommendations :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or sulfonamide) to reduce logP, enhancing aqueous solubility. Fluorine substitution on the benzyl group improved metabolic stability in rat liver microsomes .
- Prodrug Design : Mask the carboxamide as an ester prodrug to enhance oral bioavailability, with hydrolysis in vivo .
- Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fraction, guiding dose adjustments for in vivo efficacy .
Q. How can in silico models predict off-target interactions for this compound?
Protocol :
- Phylogenetic Analysis : Use tools like SwissTargetPrediction to identify homologous targets across protein families (e.g., GPCRs, ion channels) .
- Molecular Dynamics Simulations : Simulate binding to off-targets (e.g., hERG channel) over 100 ns trajectories to assess stability of interactions .
- Validation : Cross-reference predictions with experimental data from broad-panel binding assays (e.g., Eurofins CEREP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
